![molecular formula C12H18ClN3O B1524967 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride CAS No. 1233952-95-8](/img/structure/B1524967.png)
1-Phenyl-3-(piperidin-4-yl)urea hydrochloride
Overview
Description
“1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” is a chemical compound with the CAS Number: 61220-48-2 . It has a molecular weight of 219.29 . The IUPAC name for this compound is N-phenyl-N’-(4-piperidinyl)urea . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” is 1S/C12H17N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H2,14,15,16) . This indicates the presence of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
“1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” is a powder that is stored at room temperature . It has a melting point of 172-175 degrees Celsius .Scientific Research Applications
Drug Designing
Piperidine derivatives, including “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
Development of Protein Degraders
This compound is a functionalized cereblon ligand for the development of Thalidomide based PROTACs (Proteolysis Targeting Chimeras) . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . The specific anticancer applications of “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” could be an area of future research.
Antiviral Applications
Piperidine derivatives are also used as antiviral agents . Further research could explore the potential antiviral applications of “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride”.
Antimicrobial and Antifungal Applications
Piperidine derivatives have extensive therapeutic uses available in many therapeutic categories such as antibacterial and antifungal . “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” could potentially be used in these applications.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are used as analgesic and anti-inflammatory agents . “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” could potentially be used in these applications.
Antipsychotic Applications
Piperidine derivatives are used as antipsychotic agents . “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” could potentially be used in these applications.
Anticoagulant Applications
Piperidine derivatives are used as anticoagulant agents . “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” could potentially be used in these applications.
Safety And Hazards
The safety information for “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Piperidine derivatives, including “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride”, are pivotal in the production of drugs . They are being utilized in different therapeutic applications and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-phenyl-3-piperidin-4-ylurea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H2,14,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFHMUFOYVLRGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(piperidin-4-yl)urea hydrochloride | |
CAS RN |
1233952-95-8 | |
Record name | Urea, N-phenyl-N′-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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